Cas no 2172131-63-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The compound’s structure includes a sterically hindered 2-methylpropanamido side chain, enhancing stability during coupling reactions while minimizing racemization risks. Its carboxylate and Fmoc-protected amine functionalities facilitate controlled deprotection and sequential peptide elongation. The methyl substituents on both the propanamido and butanoic acid moieties contribute to improved solubility in organic solvents, optimizing reaction efficiency. This derivative is particularly valuable for synthesizing peptides with demanding steric constraints, ensuring high purity and yield in complex peptide assembly processes.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid structure
2172131-63-2 structure
Product Name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid
CAS No:2172131-63-2
MF:C24H28N2O5
MW:424.489526748657
CID:6232347
PubChem ID:165537536
Update Time:2025-10-29

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid
    • EN300-1502516
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-methylbutanoic acid
    • 2172131-63-2
    • Inchi: 1S/C24H28N2O5/c1-15(21(27)28)12-13-25-22(29)24(2,3)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)
    • InChI Key: JILCWBJPWHECTR-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)C(NCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 424.19982200g/mol
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid Pricemore >>

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Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid

Recent Advances in the Study of 2172131-63-2 and 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic Acid

The chemical compound 2172131-63-2 and its derivative, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the synthesis of peptide-based therapeutics. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their chemical properties, biological activities, and potential therapeutic uses.

Recent studies have highlighted the role of 2172131-63-2 as a key intermediate in the synthesis of complex peptide structures. The compound's unique chemical properties, including its stability and reactivity, make it an ideal candidate for use in solid-phase peptide synthesis (SPPS). Researchers have successfully utilized 2172131-63-2 to facilitate the incorporation of non-natural amino acids into peptide chains, thereby expanding the scope of peptide-based drug design. This advancement is particularly relevant in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

The derivative, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid, has been the subject of extensive investigation due to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group, a component of this compound, is widely used in SPPS to protect the amino group of amino acids during the synthesis process. Recent research has demonstrated the efficiency of this compound in enabling the synthesis of long and complex peptides with high purity and yield. Additionally, studies have explored its potential in the development of peptide-based vaccines and antimicrobial agents.

One of the most notable findings in recent research is the application of these compounds in the development of novel therapeutics for COVID-19. Scientists have utilized 2172131-63-2 and its derivative to synthesize peptide inhibitors that target the spike protein of SARS-CoV-2. Preliminary results indicate that these inhibitors exhibit high binding affinity and specificity, suggesting their potential as antiviral agents. Further studies are underway to evaluate their efficacy in preclinical models.

In conclusion, the compounds 2172131-63-2 and 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-methylbutanoic acid represent promising tools in the field of peptide-based drug development. Their unique chemical properties and versatile applications make them invaluable in the synthesis of complex peptides and the development of targeted therapies. Ongoing research is expected to uncover further potential uses for these compounds, solidifying their role in advancing pharmaceutical science.

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